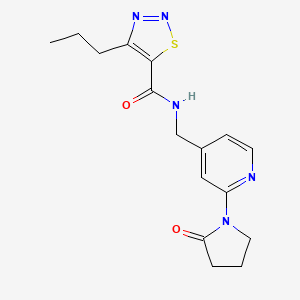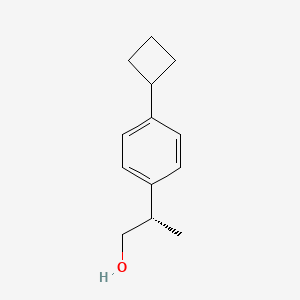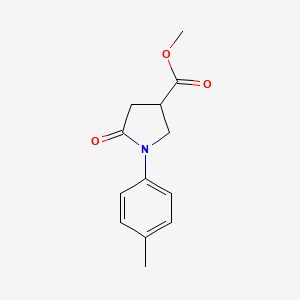
Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Übersicht
Beschreibung
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the reaction mechanism .Molecular Structure Analysis
This involves the analysis of the compound’s molecular structure, including its molecular formula, the arrangement of atoms, and the type of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, and chemical properties like reactivity and stability .Wissenschaftliche Forschungsanwendungen
Antiviral Potential
Methyl 1-(4-methylphenyl)-5-oxopyyrolidine-3-carboxylate shows promise as an antiviral compound. One study highlights its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. The pyrrolidine ring of the compound adopts an envelope conformation, facilitating hydrogen bonding with CH3OH solvent molecules, suggesting its utility in designing antiviral drugs (Tamazyan et al., 2007).
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. A study synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, showing significant antimicrobial activities. This research suggests the potential of Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate derivatives as antimicrobial agents (Hublikar et al., 2019).
Wirkmechanismus
Target of Action
Related compounds have been shown to have antileishmanial and antimalarial activities . This suggests that the compound may interact with targets involved in these diseases, such as the Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
Related compounds have been shown to exhibit potent antileishmanial and antimalarial activities . This suggests that the compound may interact with its targets in a way that inhibits the growth or survival of these pathogens.
Biochemical Pathways
Related compounds have been shown to affect the life cycle of leishmania and plasmodium species . This suggests that the compound may interfere with the biochemical pathways these pathogens use for replication and survival.
Result of Action
Related compounds have been shown to exhibit potent antileishmanial and antimalarial activities . This suggests that the compound may have similar effects, potentially leading to the death or inhibition of these pathogens.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-3-5-11(6-4-9)14-8-10(7-12(14)15)13(16)17-2/h3-6,10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSDUAUFGOYHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



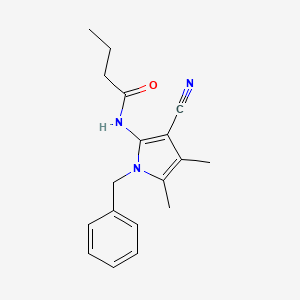

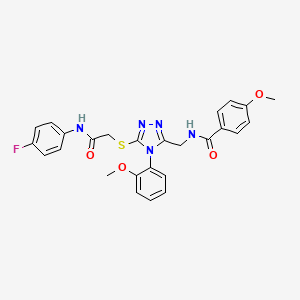
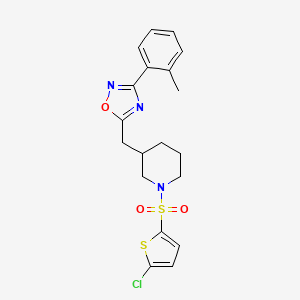
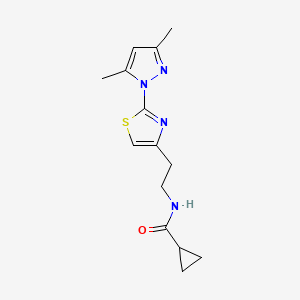
![Ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2740571.png)
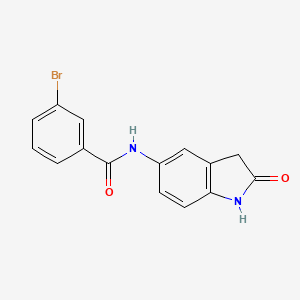


![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2740579.png)
![4-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2740580.png)
